(R)-ADX-47273

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

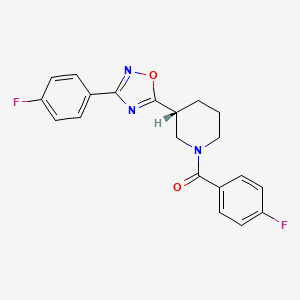

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCCZHCFBHTTD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-ADX-47273: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of mGluR5

(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This technical guide provides a comprehensive overview of its mechanism of action, drawing upon key preclinical data. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Core Mechanism: Allosteric Potentiation of mGluR5

This compound exerts its effects not by directly activating the mGluR5 receptor, but by binding to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances its sensitivity to the endogenous ligand, glutamate. The primary consequence of this positive allosteric modulation is a potentiation of the receptor's response to glutamate, leading to an amplified downstream signaling cascade.

In Vitro Pharmacology

The potency and binding characteristics of this compound have been quantified in various in vitro assays. These studies confirm its action as a powerful potentiator of the glutamate response at the mGluR5 receptor.

| Parameter | Value | Cell System | Reference |

| EC50 (Potentiation) | 168 nM | HEK293 cells expressing rat mGluR5 | [2] |

| Fold Shift | 9-fold leftward shift of the glutamate concentration-response curve (at 1 µM) | Not Specified | [2] |

| Ki (vs. [3H]MPEP) | 4.3 µM | Membranes from HEK293 cells expressing rat mGluR5 |

EC50 (Half-maximal effective concentration) for potentiation refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response. Ki (Inhibition constant) indicates the binding affinity of this compound to the allosteric binding site recognized by the radioligand [3H]MPEP.

Signaling Pathways and Downstream Effects

The potentiation of mGluR5 activation by this compound triggers a cascade of intracellular signaling events. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a series of downstream phosphorylation events. Notably, the administration of this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in key brain regions like the hippocampus and prefrontal cortex. These transcription factors play crucial roles in synaptic plasticity, learning, and memory.

Caption: Signaling pathway of mGluR5 potentiation by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay is fundamental for quantifying the potentiation of the mGluR5 response.

Objective: To determine the EC50 of this compound for the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake and de-esterification.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is established before the addition of varying concentrations of this compound or vehicle.

-

Glutamate Stimulation: After a short incubation with the compound, a sub-maximal concentration of glutamate (typically the EC20) is added to stimulate the mGluR5 receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound to determine the EC50 for potentiation.

Caption: Workflow for a typical calcium mobilization assay.

Western Blot for ERK and CREB Phosphorylation

This technique is used to assess the downstream signaling effects of this compound.

Objective: To determine the effect of this compound on the phosphorylation of ERK and CREB in brain tissue.

Methodology:

-

Animal Treatment: Rodents are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Collection: At a specified time point after treatment, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.

-

Protein Extraction: The brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each sample is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB), as well as antibodies for total ERK and CREB as loading controls.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Densitometry: The intensity of the bands corresponding to p-ERK, total ERK, p-CREB, and total CREB is quantified. The ratio of phosphorylated protein to total protein is calculated to determine the change in phosphorylation.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in paradigms relevant to psychiatric and neurological disorders. For instance, it has been shown to have antipsychotic-like and pro-cognitive effects in rodent models. These behavioral effects are consistent with the known roles of mGluR5 and its downstream signaling pathways in regulating synaptic function and cognition.

Conclusion

This compound is a well-characterized positive allosteric modulator of mGluR5. Its mechanism of action involves binding to an allosteric site on the receptor, leading to an enhanced response to glutamate. This potentiation of mGluR5 signaling activates downstream pathways involving PLC, intracellular calcium mobilization, and the phosphorylation of key transcription factors like ERK and CREB. These molecular events are believed to underlie the observed in vivo efficacy of this compound in preclinical models, highlighting its potential as a therapeutic agent for central nervous system disorders. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to the clinical setting.

References

An In-depth Technical Guide to (R)-ADX-47273 as an mGluR5 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of (R)-ADX-47273, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. The information presented is based on preclinical studies and provides insights into its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization. It is important to note that the literature often refers to this compound as ADX47273, with the active form being the (S)-enantiomer.

Core Compound Information

| Identifier | Value |

| IUPAC Name | (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone[1] |

| Synonyms | ADX-47273, ADX47273[2][3][4][5] |

| CAS Number | 851881-60-2 (for S-isomer) |

| Molecular Formula | C₂₀H₁₇F₂N₃O₂ |

| Molecular Weight | 369.37 g/mol |

Mechanism of Action

This compound is a positive allosteric modulator of the mGluR5 receptor. This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site. This potentiation of glutamate signaling leads to the activation of downstream intracellular pathways. mGluR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

The potentiation of mGluR5 by this compound has been shown to enhance the function of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity, learning, and memory. This functional interaction is mediated by various scaffolding proteins that physically link mGluR5 and NMDA receptors.

Quantitative Data

In Vitro Activity

The following table summarizes the in vitro pharmacological data for this compound.

| Assay Type | Cell Line/Preparation | Orthosteric Agonist | Parameter | Value | Reference |

| Calcium (Ca²⁺) Mobilization | HEK293 cells expressing rat mGluR5 | Glutamate (50 nM) | EC₅₀ | 0.17 µM | |

| Calcium (Ca²⁺) Mobilization | Primary astrocyte cultures | Glutamate (300 nM) | EC₅₀ | 0.23 µM | |

| Radioligand Binding | Membranes from rat mGluR5 HEK293 cells | [³H]2-methyl-6-(phenylethynyl)pyridine ([³H]MPEP) | Kᵢ | 4.3 µM |

In Vivo Activity

The table below outlines the in vivo effects of this compound observed in rodent models.

| Animal Model | Species | Administration | Dosage Range | Observed Effect | Reference |

| Conditioned Avoidance Responding | Rat | i.p. | 10-100 mg/kg | Dose-dependent decrease in responding | |

| Apomorphine-induced Climbing | Mouse | i.p. | 10-300 mg/kg | Blockade of climbing behavior | |

| Novel Object Recognition | Rat | i.p. | 0.1-50 mg/kg | Increased novel object recognition | |

| Five-Choice Serial Reaction Time Test | Rat | i.p. | 0.1-50 mg/kg | Reduced impulsivity | |

| Morris Water Maze (Reversal Learning) | Mouse | i.p. | 15 mg/kg | Enhanced reversal learning | |

| ERK and CREB Phosphorylation | Rat | i.p. | 1-10 mg/kg | Increased phosphorylation in hippocampus and prefrontal cortex | |

| Amphetamine-induced Hyperlocomotion | Mouse | i.p. | 100 mg/kg | Blockade of hyperlocomotion | |

| PCP-induced Hyperlocomotion | Rat | i.p. | up to 100mg/kg | No significant reduction | |

| Ethanol Withdrawal-induced Cognitive Deficits | Rat | i.p. | 30 mg/kg | Attenuated deficits in reversal learning |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound in potentiating the glutamate-induced calcium response in cells expressing mGluR5.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and incubated to allow the dye to enter the cells.

-

Compound Addition: Serial dilutions of this compound are prepared in the assay buffer. A specific volume of the compound solution or vehicle is added to the wells and incubated for a predetermined time.

-

Agonist Stimulation: A fixed concentration of glutamate, typically at a sub-maximal concentration (e.g., EC₂₀), is added to the wells to stimulate the mGluR5 receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured immediately after the addition of glutamate using a fluorescence plate reader (e.g., FlexStation).

-

Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to generate a dose-response curve, from which the EC₅₀ value is calculated.

Radioligand Binding Assay

This assay is performed to determine if this compound binds to the same allosteric site as other known mGluR5 modulators, such as MPEP.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the mGluR5 receptor.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled allosteric antagonist, such as [³H]MPEP, in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a filter plate, which separates the bound from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to determine the ability of this compound to displace the radiolabeled ligand, from which the inhibition constant (Kᵢ) is calculated.

In Vivo Behavioral Models

Conditioned Avoidance Response (CAR): This model is used to assess antipsychotic-like activity.

-

Training: Rats are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).

-

Drug Administration: Once the animals are trained to a stable level of performance, they are administered this compound or a vehicle control via intraperitoneal (i.p.) injection.

-

Testing: The animals are then tested in the shuttle box, and the number of successful avoidance responses is recorded. A decrease in avoidance responding without significant motor impairment is indicative of antipsychotic-like activity.

Therapeutic Potential

The preclinical data for this compound suggest its potential as a therapeutic agent for central nervous system (CNS) disorders.

The antipsychotic-like effects observed in models such as the conditioned avoidance response and psychostimulant-induced hyperlocomotion suggest its potential in treating the positive symptoms of schizophrenia. Furthermore, its ability to improve performance in cognitive tasks like the novel object recognition test and the Morris water maze points to its potential in addressing the cognitive deficits associated with schizophrenia and other neurological disorders. The enhancement of ERK and CREB phosphorylation in brain regions critical for learning and memory provides a molecular basis for these pro-cognitive effects.

Conclusion

This compound is a potent and selective mGluR5 positive allosteric modulator with a promising preclinical profile. Its ability to enhance mGluR5 and NMDA receptor function translates into antipsychotic-like and pro-cognitive effects in various animal models. This technical guide provides a summary of the key quantitative data and experimental methodologies used to characterize this compound, offering a valuable resource for researchers in the field of CNS drug discovery and development. Further investigation is warranted to fully elucidate its therapeutic potential in human populations.

References

- 1. ADX-47273 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(R)-ADX-47273: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism of action has positioned this compound and similar mGluR5 PAMs as promising therapeutic agents for various central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Potentiation of mGluR5

This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. The primary consequence of this potentiation is the amplification of the canonical Gq/11 signaling cascade.

Quantitative Profile of this compound

The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell System/Model | Assay Type | Reference |

| EC50 for potentiation | 168 nM | HEK293 cells expressing rat mGluR5 | Glutamate-induced calcium mobilization | [1] |

| EC50 for potentiation | 170 nM | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ assay (with 50 nM glutamate) | [2] |

| EC50 for potentiation | 0.23 µM | Primary astrocyte cultures | Glutamate-induced calcium mobilization (with 300 nM glutamate) | [3] |

| Fold-shift of glutamate response | 9-fold | HEK293 cells expressing rat mGluR5 | Glutamate-induced calcium mobilization (at 1 µM) | [1][2] |

| Ki | 4.3 µM | HEK cell membranes expressing rat mGluR5 | [3H]MPEP binding assay |

Primary Downstream Signaling Pathway: The Gq/PLC Cascade

Upon potentiation by this compound, glutamate-activated mGluR5 more robustly activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLCβ.

-

PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium (Ca2+) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Caption: Canonical Gq/PLC signaling pathway activated by mGluR5 and potentiated by this compound.

Secondary Signaling Cascades and Cellular Effects

The initial signals generated by the Gq/PLC pathway propagate to several other important intracellular signaling networks, leading to diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Phosphorylation

A significant downstream consequence of mGluR5 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression, cell proliferation, and synaptic plasticity. In vivo studies have shown that this compound dose-dependently increases the phosphorylation of ERK1/2 in the hippocampus and prefrontal cortex.

CREB Phosphorylation

This compound has also been demonstrated to increase the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex. Phosphorylated CREB is a key transcription factor involved in learning, memory, and neuronal survival.

Interaction with NMDA Receptor Signaling

mGluR5 and N-methyl-D-aspartate (NMDA) receptors are physically and functionally linked at the postsynaptic density. Potentiation of mGluR5 by this compound can enhance NMDA receptor function. This interaction is thought to be a key mechanism underlying the pro-cognitive effects of this compound. Studies have shown that this compound can increase the expression of the NMDA receptor subunit GluN2B in the hippocampus and prefrontal cortex.

Modulation of Long-Term Potentiation (LTP)

This compound has been shown to enhance the late phase of long-term potentiation (L-LTP), a protein synthesis-dependent form of synaptic plasticity crucial for long-term memory formation. This effect is likely mediated through the potentiation of NMDA receptor function and the activation of downstream signaling pathways like ERK and CREB.

Caption: Overview of the downstream signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the downstream signaling of this compound.

Intracellular Calcium Mobilization Assay

This assay is fundamental for quantifying the potentiation of mGluR5 by this compound.

Objective: To measure the increase in intracellular calcium concentration in response to glutamate in the presence and absence of this compound.

Materials:

-

HEK293 cells stably expressing rat mGluR5.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Glutamate and this compound.

-

Fluorescence microplate reader with automated injection.

Procedure:

-

Cell Plating: Seed HEK293-mGluR5 cells in a 96-well black-walled, clear-bottom plate at a density to achieve a confluent monolayer. Incubate overnight.

-

Dye Loading: Aspirate the culture medium and replace it with loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%). Incubate for 1 hour at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle and incubate for a specified time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

-

Glutamate Stimulation: Inject a sub-maximal concentration of glutamate (e.g., EC20) and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. Dose-response curves are generated to determine the EC50 of this compound's potentiating effect.

Caption: Workflow for the intracellular calcium mobilization assay.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to measure the activation of the MAPK/ERK pathway.

Objective: To detect the levels of phosphorylated ERK1/2 relative to total ERK1/2 following treatment with this compound and glutamate.

Materials:

-

Cell culture (e.g., primary cortical neurons or HEK293-mGluR5 cells).

-

This compound and glutamate.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate and grow cells to ~80-90% confluency. Serum-starve cells for 4-6 hours. Pre-incubate with this compound for 30 minutes, then stimulate with glutamate for 5 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting (p-ERK): Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal.

-

Stripping and Re-probing (Total ERK): Strip the membrane and re-probe with the anti-total ERK1/2 antibody to serve as a loading control.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

In Vivo Microdialysis for Dopamine Measurement

This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To measure the effect of this compound on dopamine levels in the nucleus accumbens.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

HPLC with electrochemical detection.

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the nucleus accumbens. Allow for recovery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express dopamine levels as a percentage of the baseline and compare between treatment groups.

Electrophysiology for Long-Term Potentiation (LTP) Measurement

This technique is used to assess synaptic plasticity in brain slices.

Objective: To determine the effect of this compound on late-phase LTP (L-LTP) in the hippocampus.

Materials:

-

Male Wistar rats.

-

Vibratome.

-

Artificial cerebrospinal fluid (aCSF).

-

Recording chamber and perfusion system.

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

-

This compound.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover.

-

Recording Setup: Transfer a slice to the recording chamber and place stimulating and recording electrodes in the Schaffer collateral pathway and stratum radiatum of the CA1 region, respectively.

-

Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

-

Drug Application: Perfuse the slice with aCSF containing this compound.

-

L-LTP Induction: Induce L-LTP using a strong high-frequency stimulation protocol (e.g., three trains of 100 pulses at 100 Hz, with 5-minute intervals).

-

Post-Induction Recording: Record fEPSPs for at least 3 hours post-induction.

-

Data Analysis: Measure the slope of the fEPSP. Express the potentiated slope as a percentage of the baseline slope.

Conclusion

This compound, as a potent mGluR5 PAM, robustly enhances glutamate-mediated signaling through the canonical Gq/PLC pathway. This primary effect triggers a cascade of downstream events, including the activation of the MAPK/ERK and CREB pathways, modulation of NMDA receptor function, and enhancement of synaptic plasticity. These intricate signaling networks provide the molecular basis for the observed pro-cognitive and antipsychotic-like effects of this compound in preclinical models. A thorough understanding of these downstream pathways, facilitated by the detailed experimental protocols outlined herein, is essential for the continued development of mGluR5 PAMs as novel therapeutics for CNS disorders.

References

(R)-ADX-47273 Effects on ERK and CREB Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ADX-47273 is a selective, orally available positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor extensively expressed in the central nervous system and is critically involved in modulating synaptic plasticity, learning, and memory. The downstream signaling pathways of mGluR5 activation, particularly the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) pathways, are key mediators of these neuronal processes.[3][4] This document provides a detailed overview of the effects of this compound on ERK and CREB phosphorylation, summarizing key quantitative data, experimental protocols, and the underlying signaling mechanisms.

Core Mechanism of Action: mGluR5 Modulation of the ERK/CREB Pathway

This compound binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that potentiates its activation by glutamate.

The activation of mGluR5 initiates a downstream signaling cascade that leads to the phosphorylation and activation of ERK and CREB:

-

mGluR5 Activation: Glutamate binding to mGluR5 is enhanced by this compound, leading to a more robust activation of the receptor.

-

G-Protein Coupling: Activated mGluR5 couples to Gq/G11 proteins, which in turn activate Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium and PKC: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Ras-Raf-MEK-ERK Cascade: The increase in intracellular Ca2+ and PKC activation leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. This results in the phosphorylation of ERK (also known as MAPK).

-

CREB Phosphorylation: Activated ERK can then translocate to the nucleus and phosphorylate CREB at its Serine-133 residue. Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in synaptic plasticity and cell survival.

Quantitative Data: In Vivo Effects on ERK and CREB Phosphorylation

In vivo studies in rats have demonstrated the ability of this compound to increase the phosphorylation of both ERK and CREB in key brain regions associated with cognition and mood.

| Compound | Dose (mg/kg, i.p.) | Brain Region | Target Protein | Change in Phosphorylation | Species | Reference |

| This compound | 1 | Hippocampus | ERK, CREB | Increased | Rat | |

| This compound | 10 | Hippocampus | ERK, CREB | Increased | Rat | |

| This compound | 1 | Prefrontal Cortex | ERK, CREB | Increased | Rat | |

| This compound | 10 | Prefrontal Cortex | ERK, CREB | Increased | Rat |

Experimental Protocols: Western Blot for Phosphorylation Analysis

The phosphorylation status of ERK and CREB is commonly assessed using Western Blot analysis. This technique allows for the specific detection and quantification of the phosphorylated forms of these proteins relative to their total protein levels.

Sample Preparation (Rat Brain Tissue)

-

Tissue Homogenization: Following in vivo administration of this compound, specific brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected and snap-frozen in liquid nitrogen. The tissue is then homogenized in an ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Lysate Clarification: The homogenate is centrifuged at high speed at 4°C to pellet cellular debris. The resulting supernatant, containing the soluble proteins, is collected.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of samples onto the gel.

SDS-PAGE and Electrotransfer

-

Gel Electrophoresis: Protein lysates are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

-

Membrane Transfer: The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane. This is typically achieved via electroblotting, where an electric current is used to move the proteins from the gel onto the membrane.

Immunoblotting and Detection

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-CREB). This is typically done overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody is specific for the species of the primary antibody.

-

Signal Detection: The membrane is washed again, and a chemiluminescent substrate is added. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane is often stripped of the phospho-specific antibodies and then re-probed with an antibody that detects the total amount of the target protein (e.g., anti-total-ERK or anti-total-CREB). The ratio of the phosphorylated protein to the total protein provides a quantitative measure of protein activation.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

References

- 1. Differential effect of the mGlu5 receptor positive allosteric modulator ADX-47273 on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (R)-ADX-47273: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-ADX-47273 is an investigational compound and is not approved for any medical use.)

Introduction

This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a member of a novel class of CNS drug candidates, it does not directly activate the receptor but rather enhances its response to the endogenous ligand, glutamate. This mechanism offers a sophisticated approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. Preclinical studies have demonstrated the potential of this compound as a promising therapeutic agent for conditions such as schizophrenia and cognitive disorders.[2] This technical guide provides a detailed overview of the pharmacological profile of this compound, encompassing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR5.[3] It binds to a topographically distinct site from the orthosteric glutamate binding site, inducing a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[4] This potentiation of glutamate signaling through mGluR5 leads to the activation of downstream intracellular pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and cognitive function.[5]

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized in various cellular assays. It is a potent potentiator of glutamate-induced intracellular calcium mobilization in cell lines expressing recombinant mGluR5.

| Parameter | Cell Line | Value | Reference |

| EC50 for mGluR5 Potentiation | HEK293 cells expressing rat mGluR5 | 168 nM | |

| Fold Shift of Glutamate Response Curve | HEK293 cells expressing rat mGluR5 (at 1 µM) | 9-fold | |

| Ki (vs. [3H]MPEP) | Membranes from HEK293 cells expressing rat mGluR5 | 4.3 µM |

In Vivo Pharmacology

This compound has demonstrated significant efficacy in several preclinical animal models, suggesting its potential as an antipsychotic and pro-cognitive agent.

| Preclinical Model | Species | Effect | Minimal Effective Dose (MED) | Reference |

| Conditioned Avoidance Response | Rat | Reduction in avoidance responding | 30 mg/kg, i.p. | |

| Apomorphine-Induced Climbing | Mouse | Decrease in climbing behavior | 100 mg/kg, i.p. | |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Rat | Attenuation of hyperlocomotion | Not explicitly stated, but effective at 100 mg/kg | |

| Novel Object Recognition | Rat | Improvement in recognition memory | 1 mg/kg, i.p. | |

| Five-Choice Serial Reaction Time Test | Rat | Reduction in impulsivity | 10 mg/kg, i.p. | |

| Ethanol Withdrawal-Induced Reversal Learning Deficits | Rat | Attenuation of deficits | 30 mg/kg, i.p. |

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

The binding of glutamate to mGluR5, potentiated by this compound, initiates a cascade of intracellular events.

References

- 1. researchgate.net [researchgate.net]

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the (R)-ADX-47273 Binding Site on mGluR5

For Immediate Release

This technical guide provides an in-depth exploration of the binding site and mechanism of action of (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Executive Summary

This compound is a potent and selective PAM of mGluR5, a class C G-protein coupled receptor (GPCR) critically involved in synaptic plasticity and neuronal signaling.[1] This modulator enhances the receptor's response to the endogenous agonist, glutamate, without directly activating the receptor itself.[2] Extensive research has demonstrated that this compound exerts its effects by binding to a well-defined allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3] This site is notably the same pocket that binds to the prototypical mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[3][4] Understanding the precise molecular interactions within this binding pocket is crucial for the rational design of novel mGluR5-targeting therapeutics for a range of neurological and psychiatric disorders.

The this compound Binding Site: A Deep Dive into the 7TM Domain

The allosteric binding site for this compound is a topographically complex pocket situated between the transmembrane helices TM2, TM3, TM5, TM6, and TM7 of the mGluR5 receptor. This location is distinct from the orthosteric binding site for glutamate, which resides in the extracellular Venus flytrap domain. The binding of this compound to this 7TM pocket induces conformational changes that potentiate G-protein coupling upon glutamate binding.

While a crystal structure of mGluR5 in complex with this compound is not yet available, significant insights have been gleaned from structures of the receptor bound to NAMs that share the same binding site, such as Mavoglurant. These studies, complemented by mutagenesis and computational modeling, have identified key amino acid residues that are critical for ligand binding and allosteric modulation.

Key residues in the MPEP/ADX-47273 binding pocket include:

-

Ser8057.35x36 and Ser8097.39x40: These serine residues are implicated in forming hydrogen bonds with allosteric modulators.

-

Asn7475.47x47: This asparagine residue is another key interaction point within the pocket.

-

Ala809Val (A809V) Mutation: Site-directed mutagenesis studies have revealed that mutating alanine at position 809 to a valine significantly reduces the binding and functional effects of both MPEP and PAMs that act at this site, providing strong evidence for the shared binding pocket.

Quantitative Pharmacological Profile of this compound

The potency and binding affinity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell System | Assay Type | Reference |

| EC50 for Potentiation | 168 nM | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ Assay | |

| 170 nM | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ Assay | ||

| 230 nM | Primary Astrocyte Cultures | Fluorometric Ca2+ Assay | ||

| Fold Shift of Glutamate CRC | 9-fold (at 1 µM) | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ Assay | |

| Ki for [3H]MPEP Binding | 4.3 µM | HEK293 cell membranes expressing rat mGluR5 | Radioligand Binding Assay |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity of this compound for the MPEP allosteric site on mGluR5.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]MPEP or [3H]methoxy-PEPy) from the mGluR5 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing rat or human mGluR5.

-

Radioligand: [3H]MPEP or [3H]methoxy-PEPy.

-

Unlabeled this compound.

-

Unlabeled MPEP (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing mGluR5.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (typically 20-40 µg of protein), a fixed concentration of the radioligand (at or below its Kd value), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorometric Calcium (Ca2+) Flux Assay for EC50 Determination

This protocol outlines the measurement of intracellular calcium mobilization to determine the functional potency of this compound as a PAM.

Objective: To determine the EC50 of this compound for potentiating the glutamate-induced intracellular calcium response in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing rat or human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate solution.

-

This compound solution.

-

Fluorescence plate reader with automated injection capabilities.

Methodology:

-

Cell Plating:

-

Plate the mGluR5-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Incubate the cells with a calcium-sensitive dye solution in the dark at 37°C for approximately 60 minutes.

-

After incubation, wash the cells to remove excess dye and leave them in the assay buffer.

-

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).

-

Inject a sub-maximal concentration of glutamate (e.g., EC20) and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data to the response elicited by a saturating concentration of glutamate alone.

-

Plot the normalized response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations: Pathways and Processes

mGluR5 Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by the activation of mGluR5, which is potentiated by this compound.

Caption: Canonical mGluR5 signaling pathway potentiated by this compound.

Experimental Workflow for this compound Characterization

The diagram below outlines the typical experimental workflow for characterizing the binding and functional activity of a novel mGluR5 PAM like this compound.

Caption: Experimental workflow for mGluR5 PAM characterization.

Logical Relationship of Allosteric Modulation

This diagram illustrates the relationship between the orthosteric agonist (glutamate) and the positive allosteric modulator (this compound) in activating the mGluR5 receptor.

Caption: Logical relationship of positive allosteric modulation of mGluR5.

References

In Vivo Effects of (R)-ADX-47273 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), on synaptic plasticity. This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, owing to its ability to modulate glutamatergic neurotransmission and enhance cognitive function. This document details the mechanism of action of this compound, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective mGluR5 PAM.[1] Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site, a location distinct from the glutamate binding site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate.[2] This modulatory action allows for a more physiologically relevant enhancement of mGluR5 signaling, as it is dependent on ongoing synaptic activity and glutamate release.

The primary mechanism through which mGluR5 activation influences synaptic plasticity involves the potentiation of N-methyl-D-aspartate (NMDA) receptor function.[2][3] mGluR5 and NMDA receptors are physically and functionally linked at the postsynaptic density.[2] Upon activation by glutamate, mGluR5, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the phosphorylation and enhanced function of NMDA receptors. This, in turn, facilitates the influx of Ca2+, a critical trigger for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Furthermore, mGluR5 activation stimulates downstream signaling pathways crucial for synaptic plasticity and gene expression, notably the extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) pathways. Phosphorylation of ERK and CREB is associated with the protein synthesis-dependent late phase of LTP (L-LTP), which is essential for the consolidation of long-lasting memories.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Type/System | Notes |

| EC50 | 0.17 µM | HEK293 cells expressing rat mGluR5 | Potentiation of glutamate (50 nM) response. |

| EC50 | 0.23 µM | Primary astrocyte cultures | Potentiation of glutamate (300 nM) response. |

Table 2: In Vivo Effects of this compound on Synaptic Plasticity and Cognition

| Animal Model | Dosing (i.p.) | Key Finding | Reference |

| Rat | 1-10 mg/kg | Dose-dependent increase in ERK and CREB phosphorylation in the hippocampus and prefrontal cortex. | |

| Rat | 30 mg/kg | Attenuated deficits in reversal learning in a Barnes maze task after ethanol withdrawal. | |

| Rat | 10-100 mg/kg | Dose-dependent decrease in conditioned avoidance responding. | |

| Mouse | 10-300 mg/kg | Blocked apomorphine-induced climbing. | |

| Rat | 0.1-50 mg/kg | Increased novel object recognition and reduced impulsivity. | |

| Mouse | 15 mg/kg | Enhanced reversal learning in the Morris Water Maze. |

Table 3: Effects of this compound on Long-Term Potentiation (LTP)

| LTP Type | Stimulation Protocol | Effect of this compound | Animal Model | Reference |

| Early LTP (E-LTP) | Weak high-frequency stimulation (20 stimuli at 100 Hz) | No significant effect | Rat Hippocampal Slices | |

| Late LTP (L-LTP) | Repeated strong high-frequency stimulation (3 x 100 stimuli at 100 Hz) | Significantly increased | Rat Hippocampal Slices | |

| Threshold Theta Burst Stimulation (TBS)-induced LTP | Threshold TBS | Significantly enhanced | Rat Hippocampal Slices |

Detailed Experimental Protocols

In Vivo Electrophysiology for Long-Term Potentiation (LTP) in the Hippocampus

This protocol describes the methodology for assessing the effects of this compound on LTP in the CA1 region of the hippocampus in anesthetized rats.

3.1.1. Animal Preparation and Surgery:

-

Anesthetize a male Wistar rat with urethane (1.5 g/kg, i.p.).

-

Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.

-

Perform a craniotomy to expose the dura mater over the hippocampus.

-

A recording electrode is implanted in the stratum radiatum of the CA1 area (AP: -3.8 mm, ML: 2.5 mm, DV: 2.5-3.0 mm from bregma).

-

A stimulating electrode is placed in the Schaffer collateral-commissural pathway (AP: -4.2 mm, ML: 3.8 mm, DV: 2.8-3.2 mm from bregma).

3.1.2. Electrophysiological Recording:

-

Deliver baseline synaptic responses by stimulating the Schaffer collaterals at 0.033 Hz for at least 30 minutes to ensure a stable baseline. The stimulus intensity is adjusted to elicit a field excitatory postsynaptic potential (fEPSP) of 50% of the maximum amplitude.

-

Administer this compound or vehicle (i.p.) at the desired dose.

-

After a pre-determined absorption time (e.g., 30 minutes), continue baseline recording for another 30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol. For L-LTP, a typical protocol is three trains of 100 pulses at 100 Hz, with a 5-minute inter-train interval. For threshold LTP, a theta-burst stimulation (TBS) protocol can be used.

-

Record the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

3.1.3. Data Analysis:

-

The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.

-

Statistical comparisons are made between the this compound-treated group and the vehicle-treated group to determine the effect on LTP induction and maintenance.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate learning and memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

3.2.1. Habituation Phase:

-

Individually house the rats in their home cages.

-

On day 1, place each rat in an open-field arena (e.g., a 50 cm x 50 cm box) without any objects for 5-10 minutes to allow for habituation to the environment.

3.2.2. Familiarization (Training) Phase:

-

On day 2, administer this compound or vehicle (i.p.) 30 minutes before the training session.

-

Place two identical objects in the arena.

-

Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

3.2.3. Test Phase:

-

After a retention interval (e.g., 24 hours), place the rat back into the arena.

-

The arena now contains one of the familiar objects from the training phase and one novel object.

-

Allow the rat to explore for 5 minutes and record the time spent exploring each object.

3.2.4. Data Analysis:

-

A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory. Statistical comparisons are made between the drug-treated and vehicle groups.

Mandatory Visualizations

Signaling Pathways

Caption: mGluR5 signaling pathway potentiated by this compound.

Experimental Workflows

Caption: Workflow for in vivo LTP electrophysiology experiment.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that enhances synaptic plasticity, particularly the protein synthesis-dependent late phase of LTP, through the positive allosteric modulation of mGluR5. Its ability to improve cognitive function in various animal models underscores the potential of targeting the mGluR5 receptor for the treatment of disorders characterized by cognitive deficits. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the in vivo effects of this compound and other mGluR5 PAMs on synaptic plasticity and behavior. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-ADX-47273: A Technical Guide to a Promising Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in learning, memory, and synaptic plasticity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and preclinical evidence supporting its role as a cognitive enhancer. Detailed experimental protocols for relevant behavioral assays and a summary of quantitative data from key studies are presented to facilitate further research and development in this area. Furthermore, this guide includes visualizations of the mGluR5 signaling pathway and a typical experimental workflow for evaluating the cognitive-enhancing effects of this compound in rodent models.

Introduction

The quest for effective cognitive enhancers is a major focus of neuroscience research, driven by the significant unmet medical need in treating cognitive deficits associated with various neurological and psychiatric disorders. This compound has emerged as a promising investigational compound due to its specific mechanism of action on the mGluR5 receptor. As a positive allosteric modulator, it does not directly activate the receptor but rather enhances its response to the endogenous ligand, glutamate. This mode of action offers a more nuanced and potentially safer approach to modulating glutamatergic neurotransmission compared to direct agonists.

Preclinical studies have demonstrated the potential of this compound to improve performance in various cognitive domains, including learning and memory. This guide aims to consolidate the current knowledge on this compound to serve as a comprehensive resource for researchers in the field.

Chemical and Pharmacological Properties

This compound is a small molecule with the following key properties:

| Property | Value |

| IUPAC Name | (R)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |

| CAS Number | 851881-59-9 |

| Molecular Formula | C₂₀H₁₇F₂N₃O₂ |

| Molecular Weight | 369.37 g/mol |

| Mechanism of Action | Positive Allosteric Modulator of mGluR5 |

| EC₅₀ | 168 nM for potentiation of glutamate response[1] |

Mechanism of Action and Signaling Pathway

This compound potentiates the activity of mGluR5, a Gq-coupled G protein-coupled receptor (GPCR). Upon binding of glutamate, mGluR5 activation initiates a cascade of intracellular signaling events crucial for synaptic plasticity. The canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

These initial events lead to the activation of downstream signaling molecules, including calcium/calmodulin-dependent protein kinase (CaMK), and the extracellular signal-regulated kinase (ERK) pathway. Ultimately, these pathways converge on the nucleus to regulate gene expression through transcription factors like the cAMP response element-binding protein (CREB), leading to lasting changes in synaptic strength, such as long-term potentiation (LTP).

Caption: mGluR5 Signaling Pathway.

Preclinical Data on Cognitive Enhancement

Numerous preclinical studies in rodent models have demonstrated the cognitive-enhancing properties of this compound across various behavioral paradigms. A summary of key findings is presented below.

| Behavioral Assay | Animal Model | This compound Dose | Key Finding | Reference |

| Novel Object Recognition | Rat | 1 mg/kg, i.p. | Increased time exploring the novel object, indicating enhanced recognition memory. | [1] |

| Barnes Maze | Rat | 30 mg/kg, i.p. | Attenuated deficits in reversal learning induced by ethanol withdrawal, showing improved cognitive flexibility. | [2] |

| Conditioned Avoidance Response | Rat | 30 - 100 mg/kg, i.p. | Reduced avoidance responding, suggesting antipsychotic-like and cognitive-enhancing effects. | [1][3] |

| Five-Choice Serial Reaction Time Test | Rat | 10 mg/kg, i.p. | Reduced impulsivity, indicating improved attention and executive function. |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on related disclosures in patents and medicinal chemistry publications, a plausible synthetic route is outlined below. Disclaimer: This is a representative synthesis and may require optimization.

General Synthetic Route:

-

Amide Coupling: (R)-piperidine-3-carboxylic acid is coupled with 4-fluoroaniline to form the corresponding amide.

-

Oxadiazole Formation: The resulting piperidine amide is reacted with a suitable reagent to form the 1,2,4-oxadiazole ring. This often involves the reaction of a carboxylic acid with an amidoxime.

-

Final Acylation: The piperidine nitrogen is then acylated with 4-fluorobenzoyl chloride to yield this compound.

Researchers should consult specialized medicinal chemistry literature and patents for more detailed synthetic procedures.

Novel Object Recognition (NOR) Task

Objective: To assess recognition memory.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.

Procedure:

-

Habituation:

-

On days 1 and 2, individually place each rat in the empty arena for 10 minutes to allow for habituation to the environment.

-

-

Training (Familiarization) Phase:

-

On day 3, place two identical objects (A and A) in opposite corners of the arena.

-

Individually place each rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object (sniffing or touching with the nose or forepaws).

-

-

Testing Phase:

-

After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the same locations as in the training phase.

-

Individually place each rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object.

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

Barnes Maze Task

Objective: To assess spatial learning and memory, and cognitive flexibility.

Apparatus:

-

A circular platform (e.g., 122 cm diameter) with 18-20 equally spaced holes around the perimeter.

-

An escape box located under one of the holes.

-

Aversive stimuli (e.g., bright overhead light, white noise).

-

Visual cues placed around the room.

Procedure:

-

Habituation:

-

On day 1, place the rat in the center of the maze under a start box for 30 seconds. Then, gently guide the rat to the escape box and allow it to remain there for 2 minutes.

-

-

Acquisition Training:

-

For 4 consecutive days, conduct 2-4 trials per day.

-

Place the rat in the center of the maze and turn on the aversive stimuli.

-

Allow the rat to explore the maze and find the escape box (maximum trial duration, e.g., 3 minutes).

-

If the rat does not find the escape box within the time limit, gently guide it there.

-

Record the latency to find the escape hole and the number of errors (pokes into incorrect holes).

-

-

Probe Trial (Memory Retention):

-

24-48 hours after the last acquisition trial, remove the escape box.

-

Place the rat in the center of the maze and allow it to explore for a set period (e.g., 90 seconds).

-

Record the time spent in the target quadrant (where the escape box was located).

-

-

Reversal Learning (Cognitive Flexibility):

-

Move the escape box to the opposite quadrant.

-

Conduct acquisition training for 3-4 days as described above.

-

Record latency and errors to assess the rat's ability to learn the new location.

-

Data Analysis:

-

Acquisition: Analyze the learning curve (decrease in latency and errors) across training days.

-

Probe Trial: A significant preference for the target quadrant indicates good spatial memory.

-

Reversal Learning: Analyze the learning curve for the new escape location to assess cognitive flexibility.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study investigating the cognitive-enhancing effects of this compound.

Caption: Preclinical Cognitive Enhancement Workflow.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of mGluR5 in cognitive processes. Its selective positive allosteric modulation of this receptor offers a refined approach to enhancing glutamatergic signaling. The preclinical data strongly support its potential as a cognitive enhancer, warranting further investigation into its therapeutic applications. This technical guide provides a foundational resource for researchers to design and execute robust preclinical studies to further elucidate the cognitive-enhancing effects of this compound and related compounds. Continued research in this area holds promise for the development of novel treatments for cognitive dysfunction.

References

- 1. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (R)-ADX-47273 in Modulating Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, a pathway critically implicated in numerous neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its impact on mGluR5-mediated signaling cascades, and detailed protocols for its preclinical evaluation.

Introduction to mGluR5 and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons. It is coupled to the Gq/11 family of G-proteins and plays a vital role in modulating synaptic plasticity and neuronal excitability. Upon activation by glutamate, mGluR5 initiates a signaling cascade leading to the mobilization of intracellular calcium and the activation of various protein kinases.

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. Positive allosteric modulators like this compound induce a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous agonist, thereby potentiating its effect. This offers a promising therapeutic strategy, as PAMs only amplify the physiological, phasic signaling of glutamate, potentially leading to a better side-effect profile compared to orthosteric agonists which cause tonic receptor activation.

Pharmacological Profile of this compound

This compound potentiates the response of mGluR5 to glutamate. Its in vitro and in vivo properties have been characterized through a series of preclinical studies.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed using various assays, primarily measuring its ability to potentiate glutamate-induced intracellular calcium mobilization and its binding affinity to the mGluR5 receptor.

| Parameter | This compound | CDPPB (Comparator PAM) | MPEP (Comparator NAM) | Reference |

| Modulator Type | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) | [1][2] |

| EC₅₀ for Potentiation (nM) | 168 | ~100-300 | N/A | [2][3] |

| Glutamate Response Fold Shift (at 1 µM) | 9-fold | Not explicitly stated | N/A | [3] |

| Binding Affinity (Ki, µM) | 4.3 (vs. [³H]MPEP) | Not explicitly stated | ~0.002-0.008 | |

| Assay System | HEK293 cells expressing rat mGluR5 | Various, including rat cortical astrocytes | Various, including rat cortical astrocytes |

In Vivo Preclinical Efficacy

This compound has demonstrated efficacy in rodent models relevant to schizophrenia and cognitive disorders.

| Preclinical Model | Species | Effect of this compound | Minimal Effective Dose (MED) | Reference |

| Conditioned Avoidance Responding | Rat | Reduced avoidance responding | 30 mg/kg i.p. | |

| Apomorphine-Induced Climbing | Mouse | Decreased climbing behavior | 100 mg/kg i.p. | |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | Blocked hyperlocomotor activity | 100 mg/kg i.p. | |

| Novel Object Recognition | Rat | Increased novel object recognition | 1 mg/kg i.p. | |

| Ethanol Withdrawal-Induced Cognitive Deficits | Rat | Attenuated deficits in reversal learning | 30 mg/kg i.p. |

Modulation of Glutamate Signaling Pathways by this compound

As a positive allosteric modulator of mGluR5, this compound enhances the downstream signaling cascades initiated by glutamate binding. The primary pathway involves the activation of Gαq, leading to a series of intracellular events.

The Canonical mGluR5 Signaling Cascade

The potentiation of mGluR5 by this compound amplifies the following signaling pathway:

Caption: Canonical mGluR5 Signaling Pathway Potentiated by this compound.

Downstream Consequences of mGluR5 Potentiation

-

Increased Intracellular Calcium: The release of calcium from intracellular stores is a hallmark of mGluR5 activation and is robustly enhanced by this compound.

-

Activation of Protein Kinase C (PKC): DAG activates PKC, which in turn phosphorylates a variety of downstream targets, including the NMDA receptor.

-

Phosphorylation of ERK and CREB: this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in brain regions like the hippocampus and prefrontal cortex. These signaling molecules are crucial for synaptic plasticity and gene expression.

-

Modulation of NMDA Receptor Function: mGluR5 activation can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, a key mechanism thought to underlie some of the pro-cognitive and antipsychotic-like effects of mGluR5 PAMs. This interaction is complex and can be mediated by PKC-dependent phosphorylation of the NMDA receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro Assay Workflow for PAM Screening